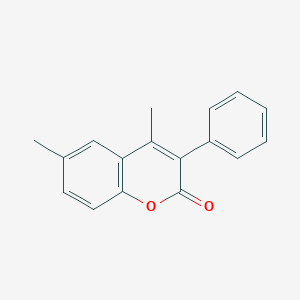

4,6-Dimethyl-3-phenylchromen-2-one

Descripción

Propiedades

IUPAC Name |

4,6-dimethyl-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-8-9-15-14(10-11)12(2)16(17(18)19-15)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUIAYFLNZAILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351001 | |

| Record name | 4,6-dimethyl-3-phenylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112030-30-5 | |

| Record name | 4,6-dimethyl-3-phenylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization of 4,6 Dimethyl 3 Phenylchromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides intricate details about the molecular framework, including the connectivity of atoms and their chemical environments.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and spatial arrangement of hydrogen atoms within a molecule. For 4,6-dimethyl-3-phenylchromen-2-one, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl and coumarin (B35378) rings, as well as the protons of the two methyl groups.

Based on the analysis of related 3-phenylcoumarin (B1362560) structures, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons of the phenyl group at the C-3 position would likely appear as a multiplet, while the protons on the coumarin nucleus would show splitting patterns dictated by their coupling with neighboring protons. The two methyl groups at positions C-4 and C-6 would each give rise to a singlet in the upfield region, with their precise chemical shifts influenced by their respective positions on the aromatic ring and proximity to other functional groups. For instance, in related dimethyl-substituted coumarins, methyl protons on the aromatic ring have been observed as singlets around δ 2.4 ppm biointerfaceresearch.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (C-3) | 7.20 - 7.50 | Multiplet |

| Coumarin-H5 | ~7.40 | Doublet |

| Coumarin-H7 | ~7.10 | Doublet |

| Coumarin-H8 | ~7.00 | Singlet |

| Methyl-H (C-4) | ~2.50 | Singlet |

| Methyl-H (C-6) | ~2.40 | Singlet |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-2) of the lactone ring is characteristically found in the most downfield region, typically around δ 160-180 ppm. The aromatic and vinylic carbons (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a, and the phenyl ring carbons) are expected to resonate in the range of δ 110-160 ppm. The chemical shifts of the two methyl carbons (at C-4 and C-6) would appear in the upfield region, generally between δ 15 and 25 ppm. For instance, in a related compound, 5,7-dimethoxy-3′,5′-dimethyl-4′-trifluoromethanesulfonyloxyflavone, the aromatic methyl carbons resonate at δ 19.1 ppm nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Carbonyl) | ~161.0 |

| C-3 | ~128.0 |

| C-4 | ~145.0 |

| C-4a | ~118.0 |

| C-5 | ~130.0 |

| C-6 | ~135.0 |

| C-7 | ~125.0 |

| C-8 | ~116.0 |

| C-8a | ~153.0 |

| Phenyl C-1' | ~134.0 |

| Phenyl C-2'/6' | ~128.5 |

| Phenyl C-3'/5' | ~129.0 |

| Phenyl C-4' | ~130.0 |

| Methyl C (C-4) | ~16.0 |

| Methyl C (C-6) | ~21.0 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated lactone and the aromatic rings.

A strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group is anticipated in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the pyrone ring are expected to appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the lactone are typically observed between 1000 and 1300 cm⁻¹. Furthermore, the C-H stretching vibrations of the aromatic and methyl groups would be found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. For comparison, in various chalcone (B49325) derivatives, which also contain carbonyl and aromatic functionalities, the C=O stretching frequency is observed around 1640-1660 cm⁻¹ biointerfaceresearch.com.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| C=O (Lactone) | Stretching | 1720 - 1740 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Lactone) | Stretching | 1050 - 1250 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2980 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the this compound system, involving the benzene (B151609) ring fused to the pyrone ring and the phenyl substituent, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Flavonoids and coumarins typically exhibit two major absorption bands. For coumarins, these bands are often designated as Band I and Band II. Band I, appearing at longer wavelengths (typically > 300 nm), is attributed to the π → π* transition of the cinnamoyl system (the pyrone ring with its substituents). Band II, at shorter wavelengths (around 250-280 nm), corresponds to the π → π* transition of the benzoyl system (the fused benzene ring). The presence of the phenyl group at C-3 and the methyl groups can influence the position and intensity of these absorption maxima (λmax). For many flavone (B191248) derivatives, UV absorptions are observed in the 250 nm and 300-380 nm regions nih.gov.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| Band I (π → π) | ~320 - 350 |

| Band II (π → π) | ~260 - 280 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₄O₂), HRMS would provide an exact mass measurement, confirming its molecular formula.

The calculated exact mass for the neutral molecule [M] is 250.0994 g/mol . In HRMS analysis, the compound is typically ionized, for example, by forming a protonated molecule [M+H]⁺. The expected m/z value for the [M+H]⁺ ion would be 251.1072. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. For instance, in the characterization of a flavone derivative, HRMS (ESI) calculated for C₂₂H₂₄O₆N [M+H]⁺ was m/z 398.1598, with the found value being 398.1596, demonstrating the precision of this technique nih.gov.

Table 5: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M] | C₁₇H₁₄O₂ | 250.0994 |

| [M+H]⁺ | C₁₇H₁₅O₂⁺ | 251.1072 |

Note: The data in this table is calculated based on the molecular formula of the compound.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

The crystal structure would confirm the planarity of the coumarin ring system and determine the dihedral angle between the coumarin plane and the plane of the C-3 phenyl substituent. This angle is a critical parameter influencing the degree of electronic communication between the two aromatic systems. In a study of 3-phenylcoumarin, the torsion angle between the coumarin ring system and the phenyl ring was found to be -47.6(2)° researchgate.net. The crystal packing would also be revealed, showing intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds that stabilize the crystal lattice. For a related coumarin derivative, the crystal system was identified as monoclinic with the space group P2₁/c mdpi.com.

Table 6: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions | Dependent on crystal packing |

| Dihedral Angle (Coumarin-Phenyl) | ~40-60° |

| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

Note: The data in this table is anticipated based on the analysis of structurally similar compounds. Actual values can only be determined through experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 4,6 Dimethyl 3 Phenylchromen 2 One

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Identification of Molecular Descriptors Influencing Structure-Activity Profiles

In the computational analysis of coumarin (B35378) derivatives, various molecular descriptors are calculated to establish a quantitative structure-activity relationship (QSAR). These descriptors help in identifying the key structural features that influence the biological activity of the compounds. For 3-phenylcoumarin (B1362560) derivatives, including those structurally similar to 4,6-dimethyl-3-phenylchromen-2-one, several electronic and topological descriptors are considered significant.

Key molecular descriptors often include:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap. These are crucial for determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap is generally associated with higher reactivity.

Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy are calculated to understand the stability and spontaneity of interactions.

Topological Descriptors: These relate to the connectivity of atoms in the molecule and are used to model its size and shape.

Studies on related coumarin derivatives have shown that substitutions on the coumarin ring and the 3-phenyl group significantly impact these descriptors and, consequently, the biological activity. For instance, the presence and position of electron-donating or electron-withdrawing groups can alter the electronic properties and the potential for interaction with biological targets.

Molecular Docking Simulations for Ligand-Biomacromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely applied to understand the interaction of coumarin derivatives with various biological targets.

Binding Mode Elucidation within Enzyme Active Sites

For derivatives of 3-phenylcoumarin, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are relevant targets in neurodegenerative diseases. nih.govnih.gov Research on 6-methyl-3-phenylcoumarins has demonstrated their high affinity and selectivity for the MAO-B isoenzyme. nih.gov The docking poses reveal that the coumarin scaffold and the phenyl ring engage in crucial hydrophobic and π-π stacking interactions with amino acid residues in the enzyme's active site. nih.gov The methyl groups, such as those in this compound, are expected to contribute to these hydrophobic interactions, potentially enhancing the binding affinity.

Receptor Binding Affinity Prediction and Interaction Fingerprinting

Molecular docking simulations also provide a prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). Lower binding energy values indicate a more stable ligand-receptor complex. For a series of 3-phenylcoumarin derivatives, these predicted affinities are often correlated with experimentally determined inhibitory concentrations (IC50 values) to validate the docking protocol. nih.gov

Interaction fingerprinting breaks down the binding interactions into a binary format, allowing for a systematic comparison of the binding modes of different ligands. This helps in identifying the key interactions that are essential for biological activity. For coumarin derivatives, common interactions include hydrogen bonds with polar residues and hydrophobic contacts with non-polar residues within the active site.

Table 1: Representative Binding Affinities of Related Coumarin Derivatives with Various Receptors

| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 6-methyl-3-(m-methoxyphenyl)coumarin | MAO-B | - | ILE199, TYR326, LEU171 | nih.gov |

| 3-Phenylcoumarin derivative (5a) | AChE | High | - | nih.gov |

| 3-Phenylcoumarin derivative (5a) | BChE | High | - | nih.gov |

| 4-Phenylcoumarin (B95950) derivative (3a) | Tubulin | - | CYS241, LEU242, ALA316 | nih.gov |

Note: This table presents data from studies on structurally related compounds to illustrate the typical binding affinities observed for this class of molecules.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the conformational changes and the stability of the binding pose predicted by molecular docking. For 4-phenylcoumarin derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of tubulin. nih.gov The simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked conformation.

Theoretical Studies on Advanced Properties

Non-Linear Optical (NLO) Properties Prediction

Theoretical studies using Density Functional Theory (DFT) are conducted to predict the non-linear optical (NLO) properties of molecules. nih.govresearchgate.net These properties are important for applications in optoelectronics and photonics. The key NLO parameters calculated include the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

For coumarin derivatives, DFT calculations have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. researchgate.net The charge transfer between these groups, facilitated by the π-conjugated system of the coumarin scaffold, is a key factor for high NLO activity. While specific NLO data for this compound is not available, studies on other chromene derivatives provide a basis for such theoretical investigations. nih.gov

Table 2: Representative Calculated NLO Properties of a Related Chromene Derivative

| Parameter | Value | Unit | Reference |

| Dipole Moment (μ) | - | Debye | nih.gov |

| Average Polarizability (⟨α⟩) | 6.77005 x 10⁻²³ | esu | nih.gov |

| Second Hyperpolarizability (γ_tot) | 0.145 x 10⁴ | esu | nih.gov |

Note: This table presents data from a study on a different chromene derivative to illustrate the typical NLO properties investigated.

Photophysical Properties and Photosensitivity Investigations

The photophysical properties of coumarin derivatives, particularly those belonging to the 3-phenylcoumarin family, have been a subject of considerable research interest. These compounds are known for their fluorescent properties, which are highly sensitive to their molecular structure and the surrounding environment. While specific experimental data for this compound is not extensively available in the reviewed literature, the general photophysical behavior of the 3-phenylcoumarin scaffold provides valuable insights.

Photophysical Properties of Related 3-Phenylcoumarin Derivatives

Coumarin derivatives are characterized by their significant fluorescence, large Stokes shifts, and high photoluminescence quantum yields. nih.gov Their molecular structure, featuring a donor-π-acceptor system, gives rise to interesting photophysical phenomena such as intramolecular charge transfer (ICT). nih.govresearchgate.net The photophysical characteristics are influenced by the nature and position of substituents on the coumarin ring and the phenyl group.

Studies on various 3-phenylcoumarin derivatives have shown that their absorption spectra are typically in the UV region, with emission spectra extending into the visible range. For instance, a series of 6-aryl coumarin derivatives exhibited absorption maxima that could be tuned from the near UV to the blue spectral region by modifying the electron-donating character of the substituent at the 6-position. nih.gov Specifically, moving from a phenyl to a para-methoxyphenyl and then to a 6-methoxy-naphthyl group resulted in a redshift of both absorption and emission wavelengths. nih.gov

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure. For some 3-phenylcoumarin derivatives, quantum yields can be significantly enhanced by extending the π-electron system. rsc.org For example, expanding the π-system across the C3-C4 bond of the coumarin skeleton has been found to be more effective in increasing fluorescence ability than modifications at other positions. rsc.org The introduction of a methoxy (B1213986) group at the 7-position has also been shown to enhance the fluorescence quantum yield. rsc.org

Below is a table summarizing the photophysical properties of some representative 3-phenylcoumarin derivatives, illustrating the range of observed values. It is important to note that these are examples from the broader class of 3-phenylcoumarins and not specific data for this compound.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| 6-phenyl-coumarin derivative (4a) | Chloroform | 362 | 444 | 82 | - |

| 6-(4-methoxyphenyl)-coumarin derivative (4b) | Chloroform | - | - | - | - |

| 6-(6-methoxy-naphthyl)-coumarin derivative (4c) | Chloroform | 435 | 532 | 97 | - |

| Coumarin derivative with CN at C3 (4e) | Chloroform | 380 | - | - | - |

| Coumarin derivative with SO2Me at C3 (4f) | Chloroform | 368 | - | - | - |

Data sourced from studies on 6-aryl-D-π-A coumarin derivatives. nih.gov The specific values for some entries are not provided in the source.

Photosensitivity and Photochemical Reactions

The photosensitivity of coumarins is a critical aspect, particularly for applications involving exposure to light, such as in fluorescent probes and photosensitizers. While some coumarins are valued for their photostability, others can undergo photochemical transformations. acs.org

For instance, some flavonoids, which share a chromone (B188151) core with coumarins, are known to be generally photochemically inert and have been used as photosensitizers and UV absorption filters. acs.org However, other studies have reported photochemical reactions of coumarin derivatives. For example, the photochemical quantum yield of transformation for a specific coumarin derivative was measured to be in the range of 10-3, indicating a degree of photolability. mdpi.com

The interaction of 3-phenylcoumarin derivatives with reactive oxygen species (ROS) has also been investigated. Certain hydroxylated 3-phenylcoumarins have demonstrated significant radical scavenging activity, suggesting their potential role in mitigating oxidative stress. nih.govnih.gov This implies that the excited states of these molecules can interact with their environment, a key aspect of photosensitivity.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of Chromen 2 One Derivatives

Influence of Molecular Architecture on Biological Activity

The biological activity of chromen-2-one (coumarin) derivatives is profoundly influenced by the type and position of substituents on the core scaffold. nih.gov The specific architecture of a molecule like 4,6-dimethyl-3-phenylchromen-2-one dictates its interaction with biological targets, thereby determining its potency and selectivity.

Substituents on the chromen-2-one nucleus, particularly methyl groups, play a crucial role in modulating pharmacological effects. The presence of a methyl group at position 4 has been associated with a variety of beneficial pharmacological activities. nih.gov Research on related structures, such as 4,6-disubstituted 2,2-dimethylchromans, indicates that increasing the steric hindrance at positions 4 and 6 can lead to a progressive enhancement of inhibitory effects on biological processes like insulin release. nih.gov

In the context of enzyme inhibition, the substitution pattern is critical for potency. For instance, in a series of 2H-chromene derivatives designed as carbonic anhydrase inhibitors, all synthesized compounds were substituted at position 4 with a methyl moiety. nih.gov This highlights the importance of this specific substitution for the desired biological activity. While the direct impact of a methyl group at position 6 on this compound's specific activities requires more targeted investigation, SAR studies on broader series of coumarins consistently show that substitutions on the benzene (B151609) ring of the scaffold significantly influence their biological profile. nih.govsemanticscholar.org

The introduction of a phenyl group at the 3-position of the chromen-2-one scaffold creates a class of compounds known as 3-phenylcoumarins, which are recognized as a privileged scaffold in medicinal chemistry. nih.gov This substituent can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, within the binding sites of biological targets, thereby enhancing affinity and modulating activity.

The orientation and electronic properties of this phenyl ring are critical. In studies on monoamine oxidase B (MAO-B) inhibitors, a 3-phenylcoumarin (B1362560) scaffold was identified as a promising foundation for potent inhibitors. nih.gov The specific substitution pattern on the 3-phenyl ring itself can further refine the activity and selectivity. For example, separating an amine group from the benzene ring at position 3 by a methylene (B1212753) group proved to be an effective strategy for generating more active compounds in one study. nih.gov The phenyl group's ability to be easily functionalized allows for the fine-tuning of the molecule's properties to achieve desired interactions with a specific biological target. nih.govnih.gov

The electronic nature of substituents on the chromen-2-one framework, including the 3-phenyl ring, significantly correlates with the compound's biological mechanism. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, which can affect its reactivity, binding affinity, and metabolic stability.

The presence of EWGs can decrease the energy of the highest occupied molecular orbital (HOMO), making the molecule less susceptible to oxidation. researchgate.netrsc.org Conversely, EDGs can increase the electron density, potentially enhancing interactions with electron-deficient regions of a target protein. In SAR studies of inhibitors for the FOXM1 protein, the electronic properties of substituents on a phenyl ring were found to be fundamental for activity. mdpi.com Specifically, compounds bearing a strong EWG like a cyano (-CN) group showed significant inhibitory activity, while those with EDGs like a methyl (-CH3) group were inactive. mdpi.com This suggests that the electronic effect of the substituent directly influences the binding interactions with key residues in the target's active site. mdpi.com The effect of EDGs and EWGs can also be observed in the spectral properties of coumarin (B35378) derivatives, where they cause predictable shifts in absorption wavelengths. nih.gov

Mechanistic Elucidation of Biological Activities

Understanding the precise molecular mechanisms through which chromen-2-one derivatives exert their effects is crucial for the development of targeted therapeutic agents. A significant area of investigation for these compounds is their role as enzyme inhibitors.

Coumarin derivatives have been identified as inhibitors of various enzymes, with a particularly well-studied mechanism against carbonic anhydrases. mdpi.comnih.govunifi.it

Chromen-2-one derivatives represent a novel class of carbonic anhydrase inhibitors (CAIs). unifi.it Unlike classical sulfonamide inhibitors that directly bind to the zinc ion in the enzyme's active site, coumarins function as prodrugs. mdpi.comnih.gov The proposed mechanism involves the enzymatic hydrolysis of the lactone ring of the coumarin scaffold within the CA active site. This reaction is catalyzed by the enzyme itself and yields a 2-hydroxycinnamic acid derivative. unifi.it This open-ring product then acts as the true inhibitor by anchoring to the zinc-coordinated water molecule/hydroxide (B78521) ion, thereby occluding the entrance to the active site and blocking its catalytic activity. nih.gov

A key feature of chromen-2-one derivatives is their selectivity for specific CA isoforms. nih.govsemanticscholar.orgnih.gov Numerous studies have demonstrated that these compounds are potent inhibitors of tumor-associated isoforms CA IX and XII, which are recognized as important targets for cancer therapy due to their role in regulating pH in hypoxic tumors. nih.govtandfonline.com Crucially, many of these derivatives show little to no inhibitory activity against the ubiquitous, off-target isoforms CA I and II. nih.govsemanticscholar.orgnih.gov This isoform selectivity is a significant advantage, potentially leading to more targeted therapies with fewer side effects.

The potency and selectivity of these inhibitors are heavily influenced by the substitution pattern on the chromene scaffold. nih.govsemanticscholar.orgtandfonline.com While the core chromene structure confers selectivity for the tumor-associated isoforms, modifications to the substituents can fine-tune the inhibitory potency against CA IX and XII. semanticscholar.org For example, one derivative, EMAC10163b, which features a 4'-methoxyphenyl-7-oxoethoxy moiety, demonstrated low micromolar inhibition of both hCA IX and hCA XII. nih.gov

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

|---|---|---|---|---|

| EMAC10163b | >100 | >100 | 0.53 | 0.47 |

| EMAC10164a | >100 | >100 | >100 | 0.89 |

| EMAC10164b | >100 | >100 | >100 | 0.74 |

| EMAC10164c | >100 | >100 | >100 | 0.68 |

| Acetazolamide (AAZ) (Reference) | 0.012 | 0.25 | 0.025 | 0.0058 |

Data sourced from research on 2H-chromene and 7H-furo-chromene derivatives. nih.gov The table shows that while the reference compound Acetazolamide inhibits all isoforms, the chromene derivatives exhibit marked selectivity for the tumor-associated isoform hCA XII (and hCA IX in the case of EMAC10163b), with no activity against the off-target hCA I and II isoforms at the highest tested concentrations.

Enzyme Inhibition Mechanisms

Acetylcholinesterase (AChE) and α-Glucosidase Inhibition

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase inhibitors are instrumental in the management of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov The coumarin scaffold has been identified as a promising framework for the development of new AChE inhibitors. nih.gov For 3-phenylcoumarin derivatives, structure-activity relationship (SAR) studies have revealed that substitutions at the C-3 and/or C-4 positions can lead to potent anti-AChE activities. mdpi.com The introduction of a phenyl group at the C-3 position is a key feature for interaction with the enzyme's active site. nih.gov

In a study of coumarin-chalcone hybrids, it was found that the phenyl ring can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions with tryptophan and tyrosine residues. nih.gov The inhibitory potency is further influenced by the nature and position of substituents on both the coumarin nucleus and the 3-phenyl ring. While specific data for this compound is not available, the presence of the 3-phenyl group suggests a potential for AChE inhibition. The methyl groups at positions 4 and 6 would likely modulate the compound's lipophilicity and steric profile, thereby influencing its binding affinity to the enzyme.

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that help manage type 2 diabetes by delaying carbohydrate digestion and absorption. nih.gov Various coumarin derivatives have been investigated for their α-glucosidase inhibitory potential. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Biscoumarin Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (μM) |

|---|---|---|

| Derivative 1 | 4-Chloro | 15.91 ± 0.56 |

| Derivative 2 | 2,4-Dichloro | 22.61 ± 0.57 |

| Derivative 3 | 4-Nitro | 53.66 ± 1.19 |

| Acarbose (Standard) | - | 774.5 ± 1.94 |

Data sourced from a study on substituted biscoumarin derivatives. scribd.com

Monoamine Oxidase (MAO) and Aromatase/Sulfatase Inhibition

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. mdpi.comcabidigitallibrary.org The 3-phenylcoumarin scaffold is recognized as a promising structure for the development of potent and selective MAO inhibitors. researchgate.netscispace.comnih.gov

SAR studies have shown that 3-phenyl substitution on the coumarin ring significantly enhances MAO-B inhibition. scienceopen.comscienceopen.com The substituents on the 3-phenyl ring also play a crucial role in the activity and selectivity. scispace.com For instance, small lipophilic groups in the meta and para positions of the 3-phenyl ring can improve MAO-B inhibitory activity. scispace.com In a comparative study, 3-phenylcoumarin was found to be a selective hMAO-B inhibitor. mdpi.com The addition of methyl groups to the coumarin ring, as in this compound, could further modulate this activity by altering the electronic and steric properties of the molecule, potentially influencing its binding to the active site of MAO enzymes. researchgate.net

Aromatase/Sulfatase Inhibition:

Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. nih.gov Several coumarin derivatives have been investigated as aromatase inhibitors. semanticscholar.org Structure-activity studies on disubstituted coumarins have shown that the lipophilic properties and the position of substituents on the coumarin core are crucial for their aromatase inhibitory activity. nih.gov

NAD(P)H Quinone Oxidoreductase-1 (NQO1) and Aldehyde Dehydrogenase (ALDH) Modulation

NAD(P)H Quinone Oxidoreductase-1 (NQO1) Modulation:

NQO1 is an enzyme involved in detoxification and the stabilization of certain proteins. It is often overexpressed in tumor cells, making it a target for cancer therapy. acs.org Coumarin-based compounds have been developed as inhibitors of human NQO1. acs.orgnih.gov Studies on dicoumarol analogues and hybrid compounds, where one 4-hydroxycoumarin system is replaced by another aromatic moiety, have yielded potent NQO1 inhibitors. acs.org

Research has focused on developing coumarin derivatives with improved pharmacological properties over the known inhibitor dicoumarol. nih.gov While specific studies on this compound are lacking, the coumarin core suggests a potential for interaction with NQO1. The lipophilicity and electronic environment created by the dimethyl and phenyl substitutions would be key determinants of its inhibitory activity. researchgate.net

Aldehyde Dehydrogenase (ALDH) Modulation:

The aldehyde dehydrogenase superfamily of enzymes plays a crucial role in detoxifying aldehydes. nih.gov Certain coumarin derivatives have been identified as inhibitors of the ALDH1/2 family of isoenzymes. nih.govnih.gov In a study characterizing psoralen and coumarin derivatives, some compounds showed selectivity towards ALDH2 or ALDH1A1. nih.govnih.gov

The development of a structure-activity relationship profile for these inhibitors is ongoing, with the aim of creating more potent and selective compounds. nih.govfigshare.com For this compound, the coumarin scaffold provides the basis for potential ALDH inhibition. The specific substitution pattern would influence its binding within the active site of different ALDH isoenzymes.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in physiological and pathological processes, including cancer metastasis. The development of MMP inhibitors has been an area of significant research. While the broader class of coumarins has been investigated for various biological activities, specific and detailed research findings on the MMP inhibitory activity of this compound or closely related 3-phenylcoumarin derivatives are not extensively available in the current body of scientific literature. Therefore, a definitive statement on its potential as an MMP inhibitor cannot be made at this time.

Modulation of Cellular Signaling Pathways

PI3K/Akt/mTOR Pathway Regulation

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. nih.govunc.edu Several natural products and their derivatives, including coumarins, have been shown to inhibit this pathway. nih.govnih.gov

For instance, esculetin, a natural coumarin derivative, has been shown to slow the growth of prostate cancer by modulating the PTEN/Akt signaling pathway. nih.gov A study on novel benzylidene coumarin derivatives found that one compound decreased the expression of AKT and mTOR in prostate cancer cells, indicating that it targets the EGFR/PI3K/Akt/mTOR signaling pathway. nih.govtandfonline.com Although direct evidence for this compound is not available, the established activity of other coumarin derivatives suggests that it could potentially modulate the PI3K/Akt/mTOR pathway. The specific substitutions would influence its potency and mechanism of action.

Epidermal Growth Factor Receptor (EGFR) Signaling Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR pathway, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Coumarin derivatives have been explored as potential EGFR inhibitors. nih.gov

In a study on benzylidene coumarin derivatives, a lead compound exhibited potent inhibitory activity on EGFR, comparable to the standard inhibitor erlotinib. nih.govtandfonline.com This compound was suggested to have a dual EGFR and PI3Kβ inhibiting activity. tandfonline.com Computational studies have also been used to design novel coumarin derivatives as EGFR inhibitors. ijpsr.com The coumarin nucleus integrated with various pharmacophores is a promising strategy for developing new anticancer agents targeting EGFR. Given these findings, this compound, with its coumarin core and aromatic substituent, possesses the foundational structural elements that could enable it to interact with and potentially inhibit EGFR signaling.

Table 2: In vitro EGFR Inhibitory Activity of Selected Coumarin Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 5 | 0.1812 |

| Derivative 4a | 0.2541 |

| Derivative 4b | 0.3365 |

| Erlotinib (Standard) | 0.1344 |

Data from a study on benzylidene coumarin derivatives as anti-prostate cancer agents. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific compound “this compound” according to the structured outline provided.

The search for mechanistic studies focusing solely on this compound did not yield specific research findings regarding its intervention in key cellular processes—such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of multidrug resistance—or its receptor interaction profile with steroid hormone receptors.

While the broader class of compounds, known as 3-phenylcoumarins, has been a subject of medicinal chemistry research with various derivatives showing a range of biological activities, the specific data required to populate the subsections of the requested article for this compound is not available in the public domain based on the conducted searches. Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on the specified compound, the article cannot be generated at this time.

Receptor Interaction Profiling

Constitutive Androstane Receptor (CAR) Activation Mechanisms

The Constitutive Androstane Receptor (CAR), a key member of the nuclear receptor superfamily, is instrumental in the detoxification of foreign substances (xenobiotics) and the regulation of various metabolic pathways. nih.gov CAR activation can occur through two primary pathways: a direct, ligand-dependent mechanism and an indirect, ligand-independent mechanism. researchgate.net

In the inactive state, CAR is located in the cytoplasm of hepatocytes. The indirect activation pathway, often initiated by compounds like phenobarbital, involves the dephosphorylation of the receptor by protein phosphatase 2A (PP2A), which triggers its translocation into the nucleus. nih.govresearchgate.net Direct activation involves the binding of a ligand to the receptor, which also leads to its nuclear translocation and subsequent regulation of target gene expression. researchgate.net

While direct studies on this compound are not extensively detailed in the literature, research on structurally related compounds provides insight into how the chromen-2-one (coumarin) scaffold interacts with CAR. For instance, dimethylsculetin, a coumarin derivative found in certain traditional medicines, has been shown to activate CAR to induce genes responsible for bilirubin clearance. nih.govresearchgate.net Similarly, certain dietary flavonoids, which share structural resemblances with the 3-phenylchromen-2-one core, have been identified as potent activators of both human and mouse CAR. nih.gov These findings suggest that the coumarin nucleus is a recognized scaffold for CAR activation, potentially through direct ligand binding, although the precise mechanism for this compound itself requires further specific investigation.

Table 1: Mechanisms of CAR Activation

| Activation Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Direct (Ligand-Dependent) | A ligand binds directly to CAR, causing a conformational change and triggering nuclear translocation. | TCPOBOP, CITCO |

| Indirect (Ligand-Independent) | An initiator molecule triggers a signaling cascade, leading to CAR dephosphorylation and subsequent nuclear translocation. | Phenobarbital, Protein Phosphatase 2A (PP2A) |

Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Affinity Studies

The serotonin system, particularly the 5-HT1A and 5-HT2A receptors, is a significant target for therapeutic agents. Research has explored the affinity of various coumarin derivatives for these receptors, revealing key structure-activity relationships. Studies have generally focused on complex derivatives where the coumarin nucleus is attached to a piperazine moiety via a linker. mdpi.commdpi.com

The affinity for these receptors is highly dependent on the nature and position of substituents on both the coumarin core and the arylpiperazine group. For example, in one study of 8-acetyl-4-methylcoumarin derivatives, a compound with a methoxy (B1213986) group in the ortho position of the phenylpiperazine ring demonstrated the highest potency as a 5-HT1A antagonist. mdpi.comresearchgate.net Shifting the methoxy group to the meta position resulted in a nearly 20-fold decrease in affinity for the 5-HT1A receptor. mdpi.com

These studies indicate that while the coumarin scaffold is a viable backbone for serotonin receptor ligands, high affinity is typically achieved through the addition of specific functional groups, such as an arylpiperazine moiety connected by an appropriate linker. mdpi.commdpi.comnih.gov The affinity of the unsubstituted this compound would be expected to be low, but it serves as a foundational structure for the development of more potent and selective serotonin receptor modulators.

Table 2: Binding Affinities of Selected Coumarin Derivatives for Serotonin Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT2A | 8 |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 6157 |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | 90 |

| 6-acetyl-5-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one | 5-HT1A | 1776 |

Data sourced from studies on complex coumarin derivatives to illustrate structure-activity relationships. mdpi.com

Antioxidant Action Mechanisms (e.g., Free Radical Scavenging, Metal Chelation)

Coumarin derivatives are recognized for their antioxidant properties, which are primarily attributed to two main mechanisms: direct free radical scavenging and the chelation of transition metal ions. nih.govresearchgate.net These actions help to mitigate oxidative stress, which is implicated in numerous pathological conditions. frontiersin.orgnih.gov

Free Radical Scavenging: This mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and interrupting damaging chain reactions. The effectiveness of a coumarin derivative as a radical scavenger is highly dependent on its chemical structure. The presence of hydroxyl (-OH) groups on the benzene ring of the coumarin core is a critical feature. nih.gov Specifically, an ortho-dihydroxy (catechol) arrangement, such as in 6,7-dihydroxy or 7,8-dihydroxycoumarins, provides the highest radical scavenging activity. nih.govresearchgate.net

Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. nih.govresearchgate.net Certain coumarins can act as chelating agents, binding to these metal ions and preventing them from participating in redox cycling. ijper.in This ability is also largely dependent on the presence of hydroxyl groups, which can form stable complexes with the metal ions. nih.gov The structural features necessary for efficient metal chelation are similar to those required for radical scavenging, with catecholic coumarins being particularly effective. nih.govresearchgate.net

The structure of this compound lacks the hydroxyl groups that are considered essential for potent antioxidant activity through free radical scavenging and metal chelation. nih.govresearchgate.netnih.gov Therefore, it is predicted to have weak antioxidant capacity via these specific mechanisms compared to its hydroxylated counterparts.

Table 3: Primary Antioxidant Mechanisms of Coumarin Derivatives

| Mechanism | Description | Key Structural Requirement |

|---|---|---|

| Free Radical Scavenging | Neutralizes free radicals by donating a hydrogen atom or electron, breaking oxidative chain reactions. | Hydroxyl (-OH) groups, especially an ortho-dihydroxy (catechol) moiety on the benzene ring. nih.govresearchgate.net |

| Metal Chelation | Binds to transition metal ions (e.g., Fe²⁺, Cu²⁺) to prevent their participation in the generation of reactive oxygen species. | Hydroxyl (-OH) groups capable of forming stable complexes with metal ions. nih.govnih.gov |

Advanced Applications and Future Research Directions of Chromen 2 One Derivatives

Development of Fluorescent Probes for Biological Sensing and Imaging

The inherent fluorescence of the chromen-2-one core, which can be modulated by structural modifications, makes it an excellent scaffold for the design of fluorescent probes. These probes are instrumental in the detection and imaging of various biological species with high sensitivity and selectivity.

Design Principles and Fluorescent Sensing Mechanisms (e.g., PET, ICT, FRET)

The design of fluorescent probes based on the 4,6-Dimethyl-3-phenylchromen-2-one framework relies on several key photophysical mechanisms that translate a molecular recognition event into a measurable change in fluorescence. These mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): In a PET-based sensor, the chromen-2-one fluorophore is linked to a receptor unit that can donate an electron. In the "off" state, the fluorescence of the coumarin (B35378) is quenched due to the transfer of an electron from the receptor to the excited fluorophore. Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): The 3-phenylcoumarin (B1362560) structure possesses a donor-π-acceptor (D-π-A) character, where the substituted benzene (B151609) ring can act as an electron donor and the lactone carbonyl as an electron acceptor. researchgate.net The ICT process is sensitive to the polarity of the microenvironment. Binding of an analyte can alter the electronic properties of the donor or acceptor groups, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. researchgate.net

Förster Resonance Energy Transfer (FRET): FRET-based probes involve two chromophores: a donor (e.g., the this compound moiety) and an acceptor. Energy is transferred non-radiatively from the excited donor to the acceptor when they are in close proximity and their spectral overlap is significant. Analyte-induced conformational changes that alter the distance between the donor and acceptor can modulate the FRET efficiency, resulting in a ratiometric fluorescent signal. nih.gov

Applications in Metal Ion Detection and Biological Analyte Sensing in Vitro and In Situ

Derivatives of 3-phenylcoumarin have been successfully employed as chemosensors for various metal ions. For instance, the strategic placement of chelating groups on the phenyl ring or the coumarin core can facilitate selective binding to specific metal ions, leading to a detectable fluorescence response. While specific studies on this compound for metal ion sensing are not extensively documented, related coumarin derivatives have shown high selectivity for ions such as Fe³⁺, Cu²⁺, and Al³⁺, often with a "turn-off" or "turn-on" fluorescent response. nih.govresearchgate.net

In the realm of biological analyte sensing, coumarin-based probes have been developed for the detection of reactive oxygen species (ROS), thiols, and various enzymes. The design often involves incorporating a specific reactive site that undergoes a chemical transformation in the presence of the target analyte, leading to a change in the photophysical properties of the coumarin fluorophore. Theoretical studies on coumarin-based probes for biological thiols have elucidated the sensing mechanism, which often involves a change in the excited state geometry upon analyte binding, thereby affecting the fluorescence emission. nih.gov The lipophilic nature of the this compound scaffold can be advantageous for developing probes that can penetrate cell membranes for in situ imaging.

| Sensing Application | Target Analyte | Sensing Mechanism | Observed Change | Reference |

| Metal Ion Detection | Fe³⁺, Cu²⁺, Al³⁺ | Chelation and PET/ICT | Fluorescence quenching or enhancement | nih.govresearchgate.net |

| Biological Analyte Sensing | Thiols (e.g., Cysteine) | Chemical reaction and ICT | Fluorescence turn-on | nih.gov |

| pH Sensing | H⁺ | Protonation/deprotonation and ICT | Shift in emission wavelength | nih.gov |

Exploration as Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce cell death in cancerous tissues. The chromen-2-one scaffold has emerged as a promising platform for the development of novel photosensitizers.

The efficacy of a photosensitizer is determined by its ability to absorb light in the therapeutic window (600-900 nm), its triplet state quantum yield, and its singlet oxygen quantum yield (ΦΔ). While the parent this compound may not have optimal properties for PDT, its structure can be modified to enhance its photosensitizing capabilities. For instance, extending the π-conjugation or introducing heavy atoms can promote intersystem crossing to the triplet state, a prerequisite for singlet oxygen generation.

Recent research has explored coumarin-substituted phthalocyanines as potent photosensitizers. These hybrid molecules exhibit strong absorption in the red region of the spectrum and high singlet oxygen quantum yields. For example, indium (III) acetate (B1210297) phthalocyanine (B1677752) derivatives modified with a coumarin moiety have demonstrated superior singlet oxygen generation compared to their zinc (II) counterparts, highlighting the role of the central metal ion in modulating the photophysical properties. dergipark.org.trresearchgate.net Although specific data for this compound as a standalone photosensitizer is limited, its derivatives are being investigated. Mitochondria-targeted coumarin derivatives, known as COUPY coumarins, have shown effective in vitro anticancer activities upon visible-light irradiation, with high phototherapeutic indexes. nih.govacs.org These compounds generate cytotoxic ROS and induce apoptosis and/or autophagy in cancer cells. acs.org

| Photosensitizer Type | Key Features | Singlet Oxygen Quantum Yield (ΦΔ) | Mechanism of Action | Reference |

| Coumarin-Phthalocyanine Conjugates | Strong absorption in the red region | High (e.g., 0.80 to 0.97 for some derivatives) | Type II (singlet oxygen generation) | dergipark.org.trresearchgate.net |

| Mitochondria-Targeted Coumarins (COUPY) | Far-red/NIR emission, mitochondria selectivity | Moderate (e.g., 0.11 for some derivatives) | ROS generation, apoptosis, autophagy | nih.govacs.org |

Applications in Advanced Optical and Electronic Materials

The unique photophysical properties of chromen-2-one derivatives, including their strong fluorescence and tunable emission, make them attractive candidates for the development of advanced optical and electronic materials.

Solid-state fluorescent materials based on coumarin derivatives have garnered interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photoelectric devices. The solid-state emission properties can be influenced by factors such as polymorphism and intermolecular interactions. For example, enhanced π-π stacking between neighboring molecules can lead to a red-shifted emission. Furthermore, the fluorescence of solid coumarin derivatives can be sensitive to external stimuli such as acid or ammonia (B1221849) gas, suggesting their potential use in chemical sensors.

The 3-phenylcoumarin scaffold, with its inherent donor-π-acceptor architecture, is also a promising candidate for nonlinear optical (NLO) materials. The introduction of strong electron-donating and electron-withdrawing groups on the aromatic rings can enhance the second-order NLO response. Computational studies on 3-phenylcoumarins have shown that substitutions can significantly influence their optoelectronic properties, including their absorption spectra and exciton (B1674681) binding energies, indicating their potential for optoelectronic applications. researchgate.net The synthesis of π-expanded coumarins has led to new materials with absorption and emission properties that can be modulated from the UV to the orange region of the spectrum, making them suitable for a range of optical applications. acs.org

Rational Design and Synthesis of Next-Generation Chromen-2-one Therapeutics

The chromen-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The rational design of new therapeutics based on the this compound framework involves a deep understanding of structure-activity relationships (SAR) and the molecular targets of interest.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. These methods allow for the prediction of binding affinities and the identification of key structural features required for biological activity. For instance, computational studies have been used to design 3-phenylcoumarin derivatives as potential inhibitors of enzymes like cholinesterases and monoamine oxidases, which are relevant targets for neurodegenerative diseases. nih.gov

The synthesis of these rationally designed molecules often relies on established synthetic methodologies for coumarin derivatives, such as the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. nih.govjmchemsci.com These classical methods are continuously being improved with the use of novel catalysts and reaction conditions to enhance yields and stereoselectivity. researchgate.netarkat-usa.orgrsc.org The versatility of these synthetic routes allows for the introduction of a wide variety of substituents on the chromen-2-one core, enabling the fine-tuning of the pharmacological properties of the final compounds.

Synergistic Integration of Experimental and Computational Approaches in Mechanistic Discovery

A comprehensive understanding of the mechanisms of action of this compound and its derivatives requires a synergistic approach that combines experimental investigations with computational modeling.

Experimental techniques such as steady-state and time-resolved fluorescence spectroscopy, along with quantum yield measurements, provide valuable data on the photophysical properties of these compounds. scielo.brresearchgate.netrsc.org These experimental findings can then be rationalized and further explored through computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govresearchgate.netinformaticsjournals.co.in

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dimethyl-3-phenylchromen-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenols with β-keto esters under acidic conditions. For example, a modified Kostanecki-Robinson reaction using acetic acid and phosphorus oxychloride (POCl₃) as catalysts can yield chromenone derivatives. Reaction optimization includes varying temperature (60–80°C), solvent polarity, and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Monitoring via TLC and adjusting reflux duration (30–60 minutes) enhances yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions. For instance, the methyl groups at C4 and C6 appear as singlets (δ 2.3–2.5 ppm), while the phenyl ring protons resonate as multiplet signals (δ 7.2–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₇H₁₄O₂: calculated 256.0994). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key considerations in designing a stability study for this compound under various environmental conditions?

- Methodological Answer : Stability studies should assess degradation kinetics under controlled humidity (40–80%), temperature (25–60°C), and UV exposure. Use HPLC with a C18 column (UV detection at 254 nm) to monitor degradation products. Buffer solutions at pH 3–9 evaluate hydrolytic stability. Data analysis via Arrhenius plots predicts shelf-life. Include control samples and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Address these by:

- Conducting dose-response curves (IC₅₀ values) across multiple models.

- Validating target engagement via competitive binding assays or CRISPR knockouts.

- Performing meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity interference) .

Q. What computational approaches are recommended to model the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and electrophilic reactivity sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate predictions with experimental substituent-directed synthesis and X-ray crystallography .

Q. How can the regioselectivity of electrophilic substitution reactions in this compound be predicted and experimentally verified?

- Methodological Answer : Regioselectivity is influenced by electron-donating methyl groups and steric hindrance. Use Hammett σ constants to predict reactivity at C5 vs. C7. Experimental verification involves nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), followed by LC-MS/MS to identify substitution patterns. X-ray crystallography or NOESY NMR confirms structural assignments .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be reconciled?

- Methodological Answer : Cross-validate using multiple techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.